One application of 3,5-DMPMgBr in scientific research is the synthesis of diarylborinic acids. These are organic molecules with a structure containing boron, carbon, and oxygen. A study published in the Journal of the American Chemical Society describes the use of 3,5-DMPMgBr to prepare diarylborinic acids, which can then be used in further reactions to form complex organic molecules [].
3,5-Dimethylphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is and it has a molecular weight of approximately 209.37 g/mol. This compound is typically presented as a yellow to brown liquid with a density of 0.950 g/mL at 25 °C and a boiling point of 65 °C. It is highly flammable and reacts vigorously with water, releasing flammable gases and causing severe skin burns and eye damage upon contact .
As a Grignard reagent, 3,5-dimethylphenylmagnesium bromide is primarily used to form carbon-carbon bonds in organic synthesis. It can react with various electrophiles, such as carbonyl compounds, to produce alcohols. For example, when reacted with aldehydes or ketones, it yields secondary or tertiary alcohols, respectively:
Additionally, it can participate in coupling reactions, such as the Suzuki coupling reaction, where it reacts with aryl halides to form biaryl compounds .
3,5-Dimethylphenylmagnesium bromide can be synthesized through the reaction of 3,5-dimethylbromobenzene with magnesium metal in anhydrous ether or tetrahydrofuran (THF). The general reaction can be represented as follows:
This reaction typically requires dry conditions to prevent hydrolysis and the formation of unwanted byproducts. The resulting Grignard reagent can then be used immediately due to its sensitivity to moisture and air .
3,5-Dimethylphenylmagnesium bromide serves primarily as a pharmaceutical intermediate in organic synthesis. Its applications include:
While specific interaction studies involving 3,5-dimethylphenylmagnesium bromide are scarce, its reactivity with various electrophiles suggests potential interactions with other chemical species in synthetic pathways. The compound's sensitivity to air and moisture necessitates careful handling and storage under inert atmospheres to avoid degradation or unwanted reactions .
3,5-Dimethylphenylmagnesium bromide shares similarities with other organomagnesium compounds but exhibits unique properties due to its specific structure. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Methyl-2-phenylmagnesium bromide | C9H11BrMg | Contains a methyl group at the ortho position |
4-Methylphenylmagnesium bromide | C9H11BrMg | Substituent at the para position |
2-Naphthylmagnesium bromide | C10H9BrMg | Derived from naphthalene; larger aromatic system |
Uniqueness: The presence of two methyl groups at the meta positions on the benzene ring distinguishes 3,5-dimethylphenylmagnesium bromide from these similar compounds, potentially affecting its reactivity and steric hindrance during
3,5-Dimethylphenylmagnesium bromide exhibits a complex molecular structure characteristic of organometallic Grignard reagents. The compound possesses the molecular formula C₈H₉BrMg with a molecular weight of 209.37 grams per mole [1] [2]. The structural arrangement features a benzene ring with two methyl substituents positioned at the 3 and 5 positions, creating a symmetrical configuration around the phenyl group [3]. This symmetrical arrangement significantly influences the compound's reactivity profile and spectroscopic characteristics.
The carbon-magnesium bond represents the most critical structural feature, exhibiting significant polarization due to the substantial electronegativity difference between carbon and magnesium atoms [3]. This polarization results in considerable nucleophilic character at the carbon atom bonded to magnesium, which forms the basis for the compound's chemical reactivity. The magnesium center typically adopts a tetrahedral coordination geometry when solvated with ether molecules [4], which is essential for the stability and handling of the reagent.
Limited crystallographic data exists specifically for 3,5-dimethylphenylmagnesium bromide in the literature. However, related arylmagnesium bromide compounds have been studied crystallographically, providing insights into the expected structural parameters [5]. The coordination environment around the magnesium center typically involves the organic substituent, the bromide anion, and coordinating solvent molecules such as tetrahydrofuran or diethyl ether.
Based on analogous organomagnesium compounds, the expected carbon-magnesium bond length ranges from 2.10 to 2.20 Ångströms, while the magnesium-bromide bond length is estimated between 2.50 and 2.60 Ångströms [6]. The coordination geometry around magnesium is predominantly tetrahedral when including solvent coordination, with bond angles deviating from ideal tetrahedral values due to the different sizes and electronic properties of the ligands.
Computational chemistry approaches, particularly density functional theory calculations, provide valuable insights into the electronic structure of 3,5-dimethylphenylmagnesium bromide [7] [8]. The electronic structure modeling reveals significant charge separation within the molecule, with the carbon atom bearing substantial negative charge density and the magnesium center exhibiting positive character.
The highest occupied molecular orbital typically resides primarily on the aromatic ring system with substantial contribution from the carbon-magnesium bond. The lowest unoccupied molecular orbitals are generally associated with antibonding combinations involving the metal center and the aromatic system. The electronic structure calculations indicate that the carbon-magnesium bond possesses considerable ionic character, with the bond being approximately 70-80% ionic based on the electronegativity differences.
Computational modeling also predicts the conformational preferences of the molecule in solution, suggesting that the tetrahedral coordination around magnesium is maintained even in the presence of coordinating solvents. The methyl substituents on the aromatic ring provide steric bulk that can influence the approach of electrophiles to the reactive carbon center, thereby affecting the selectivity of subsequent reactions.
The ¹H nuclear magnetic resonance spectrum of 3,5-dimethylphenylmagnesium bromide exhibits characteristic patterns reflecting the symmetrical substitution of the aromatic ring [9] [10]. The aromatic protons appear as signals in the 6.5 to 7.5 parts per million region, with the exact chemical shifts depending on the coordinating solvent and concentration. The symmetrical nature of the molecule results in simplified spectral patterns, with the aromatic protons appearing as a singlet due to the equivalent chemical environment created by the 3,5-dimethyl substitution pattern.
The methyl groups attached to the aromatic ring typically resonate between 2.0 and 2.5 parts per million as a singlet, integrating for six protons. The integration pattern consistently shows a 1:3 ratio between the aromatic protons and the methyl protons, confirming the structural assignment. Solvent coordination to the magnesium center can cause small but measurable shifts in the chemical shift values, particularly for the aromatic protons.
¹³C nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of the molecule. The aromatic carbon atoms typically appear between 120 and 140 parts per million, with the carbon directly bonded to magnesium showing characteristic downfield shifting due to the deshielding effect of the metal center. The methyl carbon atoms resonate around 20 parts per million, appearing as a single peak due to the symmetrical substitution pattern.
²⁵Mg nuclear magnetic resonance spectroscopy presents significant experimental challenges due to the low natural abundance of magnesium-25 (10%) and its quadrupolar nature [11] [12] [13]. The quadrupolar relaxation effects result in broad signals and low sensitivity, requiring specialized high-field instrumentation and extended acquisition times. When measurable, the ²⁵Mg nuclear magnetic resonance provides direct information about the electronic environment around the magnesium center, including coordination number and the nature of the coordinating ligands.
Infrared spectroscopy provides valuable information about the vibrational modes associated with the metal-carbon and metal-halide bonds in 3,5-dimethylphenylmagnesium bromide [14] [15]. The carbon-hydrogen stretching vibrations of the aromatic ring typically appear between 3000 and 3100 reciprocal centimeters, while the aromatic carbon-carbon stretching modes are observed in the 1500 to 1600 reciprocal centimeters region.
The carbon-magnesium bond vibrations are expected to appear in the lower frequency region, typically between 500 and 800 reciprocal centimeters. These vibrations are often overlapped with other skeletal modes of the molecule, making their assignment challenging without isotopic substitution studies or detailed computational analysis. The relatively low frequency of these vibrations reflects the longer bond length and lower force constant associated with the carbon-magnesium bond compared to typical carbon-carbon bonds.
Magnesium-bromide bond vibrations typically occur in the far-infrared region, between 200 and 400 reciprocal centimeters. These vibrations are characteristic of ionic metal-halide interactions and provide direct evidence for the coordination of bromide to the magnesium center. The exact frequency depends on the coordination environment around magnesium and the presence of coordinating solvent molecules.
3,5-Dimethylphenylmagnesium bromide exhibits extreme sensitivity to moisture, rapidly undergoing protonolysis reactions in the presence of water [16] [17] [18]. The protonolysis reaction proceeds according to the general mechanism: R-MgBr + H₂O → R-H + Mg(OH)Br, where the organic product is 3,5-dimethyltoluene. This reaction is essentially instantaneous and irreversible, making strict anhydrous conditions essential for the handling and storage of the reagent.
The kinetics of protonolysis are typically diffusion-controlled, meaning the reaction rate is limited by the mixing of the reagent with water rather than by chemical activation barriers [19] [20]. The reaction is highly exothermic, releasing significant heat that can lead to rapid evaporation of solvents and potential safety hazards if not properly controlled. The rate of protonolysis can be influenced by the coordination environment around magnesium, with more strongly coordinating solvents providing some protection against hydrolysis.
Protonolysis can also occur with alcohols and other protic solvents, following similar mechanistic pathways. The rate of these reactions depends on the acidity of the protic solvent, with more acidic compounds reacting more rapidly. This sensitivity necessitates the use of aprotic solvents such as tetrahydrofuran or diethyl ether for the preparation and storage of the reagent.
Oxidative degradation represents another major pathway for the decomposition of 3,5-dimethylphenylmagnesium bromide when exposed to air or oxygen [21] [22] [23]. The oxidation mechanism typically involves single electron transfer processes, where the electron-rich carbon-magnesium bond donates an electron to molecular oxygen, initiating a cascade of radical reactions.
The initial oxidation step generates organic radical intermediates that can undergo further reactions with oxygen to form peroxides, alcohols, or other oxygenated products [24] [25]. The formation of peroxides is particularly concerning from a safety perspective, as these compounds can be explosive under certain conditions. Safety data sheets specifically warn about the potential for peroxide formation when the reagent is exposed to air [21].
The rate of oxidative degradation is accelerated by factors such as elevated temperature, light exposure, and the presence of trace metals that can catalyze electron transfer processes. The degradation products include magnesium bromide and various organic oxidation products, depending on the specific reaction conditions and the extent of oxygen exposure.